Tetrabutylammonium Perrhenate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
oxido(trioxo)rhenium;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.4O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXKKTWRLXAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36NO4Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456015 | |
| Record name | Tetrabutylammonium perrhenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16385-59-4 | |
| Record name | Tetrabutylammonium perrhenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium Perrhenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Preparation of Tetrabutylammonium Perrhenate
Synthesis from Ammonium (B1175870) Perrhenate (B82622) Precursors
A prevalent and effective method for synthesizing tetrabutylammonium (B224687) perrhenate involves a salt metathesis or ion exchange reaction. wikipedia.org This approach typically utilizes ammonium perrhenate (NH₄ReO₄) as the rhenium source and a tetrabutylammonium salt, such as tetrabutylammonium bromide or tetrabutylammonium chloride, as the source of the large organic cation. wikipedia.orgguidechem.comwikipedia.org
One common procedure involves the initial conversion of tetrabutylammonium bromide to tetrabutylammonium hydroxide (B78521). This is achieved by reacting tetrabutylammonium bromide with a base like potassium hydroxide in an anhydrous ethanol (B145695) solution. guidechem.com The resulting potassium bromide precipitates and is removed by filtration, yielding an ethanol solution of tetrabutylammonium hydroxide. guidechem.com Subsequently, ammonium perrhenate is added to this solution. The mixture is heated to facilitate the reaction, during which ammonia (B1221849) gas is evolved. guidechem.com The reaction can be represented by the following equation:
NH₄ReO₄ + (C₄H₉)₄NOH → (C₄H₉)₄NReO₄ + NH₃ + H₂O
An alternative and more direct route is the reaction of an aqueous solution of sodium perrhenate with tetrabutylammonium chloride. wikipedia.orgwikipedia.org The low solubility of sodium chloride in many organic solvents drives the reaction forward, leading to the precipitation of tetrabutylammonium perrhenate, which is soluble in organic solvents like dichloromethane. wikipedia.orgwikipedia.org
The synthesis can also be performed using a strong basic anion exchange resin. In this method, an aqueous solution of tetrabutylammonium bromide is passed through the resin in its hydroxide form (OH⁻), which exchanges the bromide ions for hydroxide ions, forming tetrabutylammonium hydroxide. researchgate.net This can then be reacted with perrhenic acid or a soluble perrhenate salt.
Optimization of Reaction Conditions for Purity and Yield
The purity and yield of the synthesized this compound are highly dependent on the reaction conditions. Several factors can be manipulated to optimize the outcome of the synthesis.
Reactant Stoichiometry: The molar ratio of the reactants plays a crucial role. For instance, in the synthesis from tetrabutylammonium hydroxide and ammonium perrhenate, a slight excess of ammonium perrhenate is sometimes used to ensure the complete conversion of the tetrabutylammonium hydroxide. guidechem.com
Temperature and Reaction Time: Heating the reaction mixture, for example to 60°C with gentle refluxing, can accelerate the reaction by promoting the evolution of ammonia gas. guidechem.com The reaction is often stirred for an extended period, such as 24 hours at room temperature, to ensure completion. guidechem.com
Solvent Choice: The choice of solvent is critical. Anhydrous ethanol is frequently used in the synthesis involving potassium hydroxide to facilitate the precipitation of potassium bromide. guidechem.com For purification, recrystallization from solvents like ethanol or methanol-ether mixtures can significantly improve the purity of the final product. mdpi.comoup.com
Purification Techniques: After the initial reaction, the crude product is often contaminated with unreacted starting materials or byproducts. Filtration is used to remove any precipitated salts. guidechem.com Concentration of the filtrate using a rotary evaporator is a common step to remove the solvent. guidechem.com Final purification is often achieved through recrystallization, which relies on the differential solubility of the desired product and impurities in a given solvent system. mdpi.com For instance, recrystallization from 96% ethyl alcohol has been shown to yield a product with 95% purity for the technetium analogue. mdpi.com
Table 1: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Reactant Ratio | Slight excess of NH₄ReO₄ | Ensures complete reaction of tetrabutylammonium hydroxide. | guidechem.com |
| Temperature | Heating to 60°C | Accelerates the reaction by promoting ammonia evolution. | guidechem.com |
| Reaction Time | 24-hour stirring | Promotes reaction completion. | guidechem.com |
| Solvent | Anhydrous Ethanol | Facilitates precipitation of KBr byproduct. | guidechem.com |
| Purification | Recrystallization from Ethanol | Significantly improves the final product's purity. | mdpi.com |
Comparative Analysis of Preparative Routes for this compound and Analogues
The synthesis of this compound shares similarities with the preparation of its analogues, such as other tetraalkylammonium perrhenates and the corresponding pertechnetates. The general principle of ion exchange is a common thread in these syntheses. wikipedia.orgmdpi.com
For instance, the synthesis of tetramethylammonium (B1211777) perrhenate and tetrabutylammonium pertechnetate (B1241340) follows a similar methodology to that of this compound. mdpi.com These syntheses often involve the reaction of the corresponding tetraalkylammonium hydroxide with ammonium perrhenate or pertechnetate. mdpi.com However, the solubility of the resulting salts can differ, which may necessitate different purification strategies. For example, tetrabutylammonium pertechnetate has a lower solubility than tetramethylammonium pertechnetate, which affects its recrystallization process. mdpi.com
The choice of the cation also influences the properties of the resulting salt. Larger organic cations like tetrahexyl- and tetraheptylammonium (B15475950) also form poorly soluble pertechnetate salts. researchgate.net The synthesis of these analogues would follow a similar ion exchange pathway, but the physical properties and solubility of the final products would vary.
A comparative look at the synthesis of tetrabutylammonium tetrachlorooxorhenate(V) reveals a different approach where this compound itself is a starting material. This highlights the role of this compound as a versatile precursor in rhenium chemistry. The synthesis of this Re(V) complex involves the reaction of ammonium perrhenate with tetrabutylammonium bromide in an acidic ethanol solution.
The synthesis of the tetrathioperrhenate analogue, [N(C₄H₉)₄][ReS₄], starts from this compound, which is reacted with a source of sulfide (B99878), such as hydrogen sulfide. wikipedia.org This demonstrates a transformation of the perrhenate anion itself, while the tetrabutylammonium cation remains as the counterion.
Catalytic Applications of Tetrabutylammonium Perrhenate
Organic Transformation Catalysis
Tetrabutylammonium (B224687) perrhenate (B82622), in combination with a Brønsted acid, serves as an effective catalytic system for several organic transformations, including the Beckmann rearrangement of oximes and the rearrangement of allylic and propargylic alcohols.
Beckmann Rearrangement of Oximes
The Beckmann rearrangement, a fundamental reaction converting oximes into amides, can be efficiently catalyzed by a combination of tetrabutylammonium perrhenate and a Brønsted acid like trifluoromethanesulfonic acid. oup.comoup.com This catalytic system offers a milder alternative to the often harsh conditions required by traditional strong acid promoters. oup.com
The catalytic cycle is believed to commence with the formation of a perrhenic ester of the oxime. oup.comoup.com This hypothesis is supported by the observation that the reaction does not proceed in the absence of this compound. oup.comoup.com Furthermore, when an O-acetyl derivative of the oxime is used instead of the oxime itself, the Beckmann rearrangement is significantly hindered, strongly suggesting that the formation of the oxime perrhenate is a crucial step in the reaction mechanism. oup.comoup.com The reaction is thought to proceed via this intermediate, which then undergoes rearrangement. oup.com
The choice of Brønsted acid plays a significant role in the efficiency of the catalytic Beckmann rearrangement. While p-toluenesulfonic acid can be used, trifluoromethanesulfonic acid has been found to be more effective, allowing the reaction to proceed in catalytic amounts. oup.com The use of trifluoromethanesulfonic acid in nitromethane (B149229) provides good yields of the corresponding amide. oup.com
Table 1: Effect of Brønsted Acid on the Beckmann Rearrangement of Cyclohexanone Oxime
| Entry | Brønsted Acid (mol%) | Time (h) | Yield of ε-caprolactam (%) |
|---|---|---|---|
| 1 | p-TsOH·H₂O (100) | 5.5 | 42 |
| 2 | CF₃SO₃H (20) | 2 | 87 |
Reactions carried out in refluxing 1,2-dichloroethane (B1671644) with 20 mol% of Bu₄NReO₄. oup.com
The solvent has a considerable impact on the yield of the Beckmann rearrangement. Solvents with low donor numbers, such as nitromethane and 1,2-dichloroethane, are preferred over more coordinating solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF). oup.com Nitromethane, in particular, has been shown to be a superior solvent, potentially by effectively capturing the rearranged iminium cation intermediate to form a nitronate, which is then readily hydrolyzed to the amide. oup.com Further optimization can be achieved by azeotropic removal of water, which accelerates the reaction. oup.comoup.com
Table 2: Effect of Solvent on the Beckmann Rearrangement of Cyclohexanone Oxime
| Entry | Solvent | Time (h) | Yield of ε-caprolactam (%) |
|---|---|---|---|
| 1 | CH₃NO₂ | 0.5 | 88 |
| 2 | CH₃CN | 2 | 57 |
| 3 | DMF | 2 | 26 |
Reactions carried out at reflux with 20 mol% of Bu₄NReO₄ and 20 mol% of CF₃SO₃H. oup.com
Rearrangement Reactions of Allylic and Propargylic Alcohols
This compound, when used in conjunction with p-toluenesulfonic acid, also catalyzes the rearrangement of allylic and propargylic alcohols. oup.com This catalytic system facilitates the 1,3-transposition of the hydroxyl group in these substrates. researchgate.netresearchgate.net
The rearrangement of a primary allylic alcohol like 5-phenyl-2-penten-1-ol, which does not occur with either this compound or p-toluenesulfonic acid alone, proceeds when both are used together. oup.com For secondary and tertiary allylic alcohols, both allylic rearrangement and dehydration are observed. oup.com
The catalytic system is also effective for the rearrangement of propargylic alcohols to α,β-unsaturated carbonyl compounds. oup.com α-Phenyl-substituted and tertiary propargylic alcohols undergo smooth rearrangement at room temperature, while secondary propargylic alcohols require heating in 1,2-dichloroethane to proceed efficiently. oup.com Primary propargylic alcohols, however, are poor substrates for this rearrangement. oup.com
Table 3: Rearrangement of Propargylic Alcohols Catalyzed by Bu₄NReO₄ and p-TsOH·H₂O
| Entry | Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,1-Diphenyl-2-propyn-1-ol | CH₂Cl₂, r.t., 10 min | 1,1-Diphenyl-2-propen-1-one | 91 |
| 2 | 1-Phenyl-1-hexyne-3-ol | CH₂Cl₂, r.t., 30 min | 1-Phenyl-1-hexen-3-one | 87 |
| 3 | 3-Methyl-1-phenyl-1-pentyne-3-ol | CH₂Cl₂, r.t., 10 min | 3-Methyl-1-phenyl-1-penten-3-one | 89 |
| 4 | 4-Phenyl-2-butyn-1-ol | ClCH₂CH₂Cl, reflux, 2 h | 4-Phenyl-3-buten-2-one | 82 |
Reactions carried out with 10 mol% of Bu₄NReO₄ and 5 mol% of p-TsOH·H₂O. oup.com
Aldehyde Reduction via Hydrosilanes
This compound has been demonstrated to be an effective catalyst for the hydrosilylation of aldehydes, a process that reduces aldehydes to their corresponding silyl (B83357) ethers, which can then be readily hydrolyzed to yield primary alcohols. rsc.org This catalytic system operates efficiently under relatively mild conditions, showcasing the utility of the perrhenate anion in facilitating the reduction of the carbonyl group.
The catalytic activity of this compound extends to a range of aldehyde substrates, including both aromatic and aliphatic aldehydes. Research has shown that aryl aldehydes bearing electron-withdrawing substituents tend to react more rapidly compared to those with electron-donating groups. rsc.org Similarly, linear alkyl aldehydes have been observed to undergo reduction more readily than their more sterically hindered counterparts. rsc.org
A typical experimental procedure involves reacting the aldehyde with a hydrosilane, such as phenylsilane, in the presence of a catalytic amount of this compound. The reaction progress can be monitored by observing the disappearance of the aldehyde proton signal in 1H NMR spectroscopy. rsc.org Upon completion, the resulting silyl ether can be hydrolyzed to afford the corresponding alcohol.
The following table summarizes the catalytic reduction of various aldehydes using this compound and phenylsilane.
Table 1: Catalytic Reduction of Aldehydes with this compound
| Entry | Aldehyde Substrate | Reaction Time (minutes) | Product |
| 1 | Benzaldehyde | 60 | Benzyl alcohol |
| 2 | 4-Chlorobenzaldehyde | 45 | (4-Chlorophenyl)methanol |
| 3 | 4-Methoxybenzaldehyde | 90 | (4-Methoxyphenyl)methanol |
| 4 | Butyraldehyde | 60 | Butan-1-ol |
| 5 | Pivalaldehyde | 120 | 2,2-Dimethylpropan-1-ol |
Data sourced from Morris, D. S., et al. (2017). rsc.org
Elucidation of Catalytic Cycles and Reaction Pathways
The catalytic cycle for the perrhenate-catalyzed reduction of aldehydes by hydrosilanes is proposed to proceed through the formation of a hypervalent silicon intermediate. rsc.orgresearchgate.netresearchgate.net Density Functional Theory (DFT) analysis suggests that the perrhenate anion (ReO₄⁻) interacts with the hydrosilane, activating the Si-H bond. rsc.orgresearchgate.net This activation facilitates the direct cleavage of the Si-H bond by the carbonyl group of the aldehyde.
The proposed catalytic cycle can be summarized in the following steps:
Activation of Hydrosilane: The perrhenate anion attacks the silicon atom of the hydrosilane to form a five-coordinate, hypervalent silicate (B1173343) intermediate. rsc.orgresearchgate.net
Hydride Transfer: The aldehyde then interacts with this activated silicon species, where the hydride is transferred from the silicon to the carbonyl carbon. researchgate.net This step results in the formation of a silyl ether.
Catalyst Regeneration: The perrhenate anion is regenerated and can then participate in another catalytic cycle.
This pathway highlights the role of the perrhenate anion as a nucleophilic catalyst that activates the hydrosilane, rather than the aldehyde. The direct interaction between the activated hydrosilane and the aldehyde is a key feature of this proposed mechanism.
Advanced Catalytic Systems
Building upon the fundamental understanding of perrhenate catalysis, researchers have developed more sophisticated systems that allow for external control over the catalytic activity. These advanced systems often employ supramolecular chemistry to modulate the availability of the catalyst.
Light-Responsive Catalysis via Catalyst Encapsulation
A notable advancement in the application of this compound is the development of a light-responsive catalytic system. researchgate.netresearchgate.netnih.gov This system utilizes a tetrahedral metal-organic capsule that can reversibly encapsulate the perrhenate anion. researchgate.netresearchgate.net When encapsulated, the catalytic activity of the perrhenate is suppressed. The capsule itself is functionalized with light-responsive diazo moieties at its metal-ion vertices. researchgate.net
The encapsulation of the perrhenate catalyst deactivates it, preventing it from participating in the reduction of aldehydes. researchgate.netresearchgate.net This provides a mechanism for "switching off" the catalysis. The binding of the perrhenate anion within the capsule has been confirmed through NMR spectroscopy, with a measured binding constant (Ka) of 7.6 x 10² M⁻¹. researchgate.net
The catalytic activity of the encapsulated perrhenate can be "switched on" by irradiating the system with light of a specific wavelength. researchgate.netresearchgate.netnih.gov In a reported system, irradiation with 350 nm light triggers the photoisomerization of the diazo moieties on the metal-organic capsule. researchgate.netresearchgate.net This isomerization leads to the dissociation of the capsule, releasing the encapsulated perrhenate catalyst into the reaction medium. researchgate.netresearchgate.net
Once released, the perrhenate anion is free to catalyze the reduction of aldehydes by hydrosilanes, as described in the preceding sections. researchgate.net The yield of the alcohol product has been shown to be directly proportional to the duration of light irradiation, demonstrating a clear relationship between the external light stimulus and the extent of the catalytic reaction. researchgate.net This allows for precise temporal control over the catalytic process.
A key feature of this advanced catalytic system is its reversibility. researchgate.netresearchgate.netnih.gov After the photo-stimulated release of the perrhenate catalyst, the system can be returned to its "off" state by heating. Heating the reaction mixture at 75°C for 2.5 hours reverses the photoisomerization of the diazo moieties, leading to the reformation of the metal-organic capsule. researchgate.netresearchgate.net
This reformation of the capsule results in the re-encapsulation of the perrhenate anion, effectively sequestering the catalyst and halting the reduction reaction. researchgate.netresearchgate.net This ability to cycle between "on" and "off" states through the application of light and heat, respectively, allows for multiple cycles of catalytic activity from a single reaction mixture. researchgate.netnih.gov This dynamic control over catalyst availability represents a significant step towards the development of smart catalytic systems.
Coordination Chemistry and Anion Recognition
Host-Guest Interactions with Macrocyclic Receptors
The design of synthetic receptors for anions is a significant focus of supramolecular chemistry. mdpi.com Neutral macrocyclic architectures, in particular, have been developed for the selective recognition of anions like perrhenate (B82622), which is often used as a non-radioactive surrogate for the environmentally hazardous pertechnetate (B1241340) (TcO₄⁻) due to their similar size and shape. rsc.orgnih.gov
Neutral macrocyclic receptors are designed with specific coordination sites, typically hydrogen-bond donors, to interact with guest anions. researchgate.netakjournals.com Studies have shown that neutral receptors can effectively bind the perrhenate anion in solutions like chloroform (B151607) and dimethylsulfoxide. researchgate.netakjournals.comakjournals.com The binding is often achieved through multiple hydrogen bonds between the receptor's NH groups and the oxygen atoms of the perrhenate anion. mdpi.comrsc.org For instance, helix-like receptors with pyridine (B92270) dicarboxamide subunits have demonstrated the ability to form hydrogen bonds with all four oxygen atoms of the perrhenate anion. mdpi.com Similarly, pyridyl-functionalized arylacetylene receptors utilize C-H···anion hydrogen bonds for interaction, where the denticity of these interactions is influenced by the protonation state of the receptor. nih.gov The bipyrrole-based receptor has also been found to bind the perrhenate anion. acs.org
The interaction between a macrocyclic host and the perrhenate anion is commonly investigated using spectroscopic titration methods. akjournals.com
UV-Vis Spectroscopy: Changes in the ultraviolet-visible (UV-Vis) spectrum of the host molecule upon the addition of tetrabutylammonium (B224687) perrhenate can signal complex formation. researchgate.netakjournals.com For example, a slight increase in the absorption band of a neutral macrocyclic receptor around 324 nm was observed upon titration with anions, allowing for the calculation of binding constants. akjournals.com In other cases, anion binding has very little effect on the UV-Vis spectrum of the host. rsc.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions. mdpi.com ¹H NMR titrations are frequently conducted to monitor the chemical shift changes of the host's protons (e.g., amide N-H protons) upon addition of the perrhenate guest. mdpi.com These shifts provide evidence of interaction and can be used to determine binding stoichiometry and affinity. mdpi.com For anions with suitable nuclei, such as the pertechnetate analogue (⁹⁹Tc), NMR can directly probe the anion's environment. researchgate.netakjournals.com In a reverse ⁹⁹Tc NMR titration, tetrabutylammonium pertechnetate was titrated with a macrocyclic receptor, and the upfield shift of the technetium peak confirmed the binding event. akjournals.comrsc.orgnih.gov
Other spectroscopic methods, such as infrared (IR) spectroscopy and mass spectrometry, also provide evidence for complexation. akjournals.comnih.govmdpi.comacs.org For instance, ESI(-) mass spectrometry of a methanol (B129727) solution containing a macrocycle and an excess of tetrabutylammonium perrhenate showed a peak corresponding to the host-anion complex. akjournals.com
The strength of the interaction between a host and the perrhenate anion is quantified by the binding constant (K) or its logarithm (log K). These values are typically determined by fitting the data obtained from spectroscopic titrations (UV-Vis or NMR) to a specific binding model, often using specialized software like HYPERQUAD or HypNMR. mdpi.comresearchgate.net
Neutral macrocyclic receptors have been shown to bind perrhenate with relatively high association constants. researchgate.netakjournals.comakjournals.com For example, a neutral receptor bearing H-bond donor sites exhibited a high binding constant in dimethylsulfoxide and chloroform solutions, with a log K value greater than 4. researchgate.netakjournals.com Helix-like receptors have shown affinities on the order of 10³ to 10⁴ M⁻¹ for perrhenate in acetonitrile (B52724) solutions. mdpi.com The data below showcases binding constants determined for various receptor types with the perrhenate anion, supplied as its tetrabutylammonium salt.
Chiroptical sensing is an advanced detection method that utilizes changes in circular dichroism (CD) signals upon analyte binding. rsc.orgrsc.org Chiral organic cages, incorporating moieties like 1,1'-binaphthyl-2,2'-diol (BINOL), have been developed as effective chiroptical sensors for the perrhenate anion in aqueous media. rsc.orgrsc.orgnih.gov
The key mechanism for this sensing capability lies in the conformational changes of the chiral host upon encapsulating the perrhenate anion. rsc.orgrsc.org The binding event, driven by hydrogen bonds between the host and the guest, induces a change in the dihedral angle of the binaphthyl unit within the cage. rsc.orgnih.gov This "spring-like" behavior results in significant modulation of the CD signal, which serves as the analytical readout for detection. rsc.org This approach offers high sensitivity and selectivity, as the CD signal is not affected by non-chiral species that might absorb light in the same UV-Vis region. rsc.org
Formation of Rhenium-Containing Complexes and Derived Species
Beyond its use in supramolecular studies, this compound is a key starting material in synthetic inorganic chemistry.
This compound is a common precursor for the synthesis of the Re(V) complex, tetrabutylammonium tetrachlorooxorhenate(V) ([N(C₄H₉)₄][ReOCl₄]). chemrxiv.orgwikipedia.org This transformation involves the reduction of the Re(VII) center in the perrhenate anion to Re(V) and the replacement of oxo ligands with chloro ligands.
One established method involves the reaction of this compound with trimethylsilyl (B98337) chloride (Me₃SiCl) in a solvent like chloroform. chemrxiv.orgwikipedia.org In a modified procedure, ammonium (B1175870) perrhenate is first reacted with tetrabutylammonium bromide, followed by the addition of hydrogen chloride in diethyl ether to yield the Re(V) oxo complex. nih.govacs.org The resulting tetrabutylammonium tetrachlorooxorhenate(V) is itself a versatile precursor for synthesizing a variety of other organometallic and coordination complexes of rhenium(V). nih.govresearchgate.netresearchgate.net
Reductive Coupling to Form Octachlorodirhenate(III) Anion
A significant reaction involving this compound is its use as a starting material for the synthesis of the octachlorodirhenate(III) anion, [Re₂Cl₈]²⁻. This anion is historically important as the first compound recognized to contain a stable metal-metal quadruple bond. sciencemadness.org
The resulting tetrabutylammonium salt, ((n-C₄H₉)₄N)₂[Re₂Cl₈], is isolated as blue crystals and can be further purified. sciencemadness.org This synthesis avoids the need for other reducing agents like hypophosphorous acid, offering a streamlined process. researchgate.net
Reactivity with Organosilicon Compounds
This compound exhibits notable reactivity with certain organosilicon compounds, leading to the formation of new rhenium complexes through the modification of the perrhenate anion's oxo ligands.
A well-documented reaction is the treatment of this compound with trimethylsilyl chloride (Me₃SiCl). This reaction results in the reduction of the rhenium center from Re(VII) to Re(V) and the replacement of oxo and perrhenate ligands with chloride, producing the corresponding rhenium(V) oxychloride complex, (Bu₄N)[ReOCl₄]. The other products of this reaction are hexamethyldisiloxane, ((Me₃Si)₂O), and chlorine gas. wikipedia.org
Reaction with Trimethylsilyl Chloride:
Bu₄N[ReO₄] + 6 Me₃SiCl → Bu₄N[ReOCl₄] + 3 (Me₃Si)₂O + Cl₂ wikipedia.org
Furthermore, the perrhenate anion can react with sulfide (B99878) sources to replace the oxygen atoms with sulfur, yielding the tetrathioperrhenate anion, [ReS₄]⁻. wikipedia.org A common reagent for this type of oxo-to-sulfido conversion in coordination chemistry is bis(trimethylsilyl) sulfide, ((Me₃Si)₂S). nsf.gov This reagent is widely used to convert metal-oxo compounds to their metal-sulfido analogues, driven by the formation of the stable byproduct hexamethyldisiloxane. nsf.gov While the specific reaction of this compound with bis(trimethylsilyl) sulfide is less detailed in the literature than its pertechnetate analogue, the chemical principles are directly applicable. nsf.govresearchgate.net The reaction of tetrabutylammonium pertechnetate with (Me₃Si)₂S has been studied and shown to form oxosulfide intermediates and ultimately sulfide complexes, providing a strong precedent for the analogous reactivity of perrhenate. researchgate.net
Data Tables
Anion Recognition by Synthetic Receptors
The following table summarizes the binding constants (log K) for various anions, including perrhenate, with different synthetic host molecules. The data is derived from ¹H NMR titrations in solution, using the tetrabutylammonium salts of the anions.
| Host Molecule | Anion (as TBA salt) | Solvent System | log K | Reference |
| Receptor 2 | Perrhenate (ReO₄⁻) | CD₃CN (8% of CDCl₃) | 3.92 | mdpi.com |
| Receptor 2 | Chloride (Cl⁻) | CD₃CN (8% of CDCl₃) | 2.81 | mdpi.com |
| Receptor 2 | Bromide (Br⁻) | CD₃CN (8% of CDCl₃) | 2.76 | mdpi.com |
| Receptor 2 | Iodide (I⁻) | CD₃CN (8% of CDCl₃) | 2.85 | mdpi.com |
| Porphyrin Host 1 | Perrhenate (ReO₄⁻) | CH₂Cl₂ | 4.10 | nih.govresearchgate.net |
| Porphyrin Host 1 | Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | CH₂Cl₂ | 5.30 | nih.govresearchgate.net |
| Porphyrin Host 1 | Acetate (CH₃COO⁻) | CH₂Cl₂ | 5.00 | nih.govresearchgate.net |
| Macrocyclic Receptor 3 | Perrhenate (ReO₄⁻) | Chloroform | 4.84 | akjournals.com |
| Macrocyclic Receptor 3 | Pertechnetate (TcO₄⁻) | Chloroform | 3.88 | akjournals.com |
Compound Index
Structural Elucidation and Solid State Investigations
Crystallographic Characterization of Tetrabutylammonium (B224687) Perrhenate (B82622)
The solid-state structure of tetrabutylammonium perrhenate is defined by the arrangement and interaction of the large, organic tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the tetrahedral perrhenate anion (ReO₄⁻).
Comparative Crystal Structure Analysis with Pertechnetate (B1241340) Analogues
This compound and its technetium counterpart, tetrabutylammonium pertechnetate ([N(C₄H₉)₄][TcO₄]), exhibit a high degree of structural similarity. The perrhenate (ReO₄⁻) and pertechnetate (TcO₄⁻) anions are tetrahedral and have nearly identical ionic radii and bond lengths. researchgate.net This similarity in size and shape leads to their salts often being isomorphous, meaning they crystallize in the same structure. researchgate.net
Studies comparing tetraalkylammonium salts of pertechnetate and perrhenate confirm this relationship. For instance, the crystal structure of tetrabutylammonium pertechnetate has been determined, providing a direct basis for comparison. researchgate.net The isostructural nature of these compounds is crucial for applications such as the coprecipitation of pertechnetate from nuclear waste streams, where this compound can act as an effective carrier. researchgate.net In contrast, salts of perchlorate (B79767) (ClO₄⁻), another tetrahedral anion, are rarely isostructural with their pertechnetate analogues, making them less effective carriers. researchgate.net
Interactive Table: Crystallographic Data Comparison
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
|---|---|---|---|---|---|---|---|---|---|
| Tetrabutylammonium Perchlorate | C₁₆H₃₆ClNO₄ | Triclinic | P-1 | 14.2706 | 20.6904 | 39.970 | 89.316 | 88.638 | 87.801 |
| Tetramethylammonium (B1211777) Perrhenate | C₄H₁₂NO₄Re | Orthorhombic | Pnma | - | - | - | - | - | - |
| Tetramethylammonium Pertechnetate | C₄H₁₂NO₄Tc | Orthorhombic | Pnma | 5.9320 | 6.0678 | 6.1140 | 90 | 90 | 90 |
Influence of Alkyl Substituent Size on Crystal Packing
This trend is observable in the series of tetraalkylammonium perrhenates and pertechnetates. With an increase in the size of the alkyl substituent, the contribution of van der Waals interactions of the H···H type becomes more dominant in the crystal packing. mdpi.com Conversely, the relative contribution of contacts between the anion's oxygen atoms and the cation's hydrogen atoms (O···H/H···O) decreases. mdpi.com This shift reflects the increasing proportion of the crystal volume occupied by the hydrocarbon chains of the cation.
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis has been applied to tetraalkylammonium perrhenates and their analogues to understand the forces governing their crystal structures. mdpi.com
For this compound and its pertechnetate analogue, the Hirshfeld surface is dominated by H···H contacts, which is expected given the large alkyl chains of the cation. mdpi.com The analysis also reveals the presence of O···H/H···O contacts, which are indicative of weak hydrogen bonds between the perrhenate/pertechnetate anions and the cation. mdpi.comsciprofiles.com
A comparative analysis shows that as the alkyl group size increases from methyl to butyl, the percentage contribution of H···H contacts to the Hirshfeld surface increases, while the contribution from O···H/H···O contacts decreases. mdpi.com The replacement of the rhenium atom with a technetium atom has a negligible effect on these intermolecular interactions, further highlighting their structural similarity. mdpi.com
Interactive Table: Hirshfeld Surface Contact Contributions
| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | Other Contacts (%) |
|---|---|---|---|
| Tetramethylammonium Pertechnetate | Lower | Higher | - |
| Tetrabutylammonium Pertechnetate | Higher | Lower | - |
| Tetramethylammonium Perrhenate | Lower | Higher | - |
| This compound | Higher | Lower | - |
Note: This table illustrates the general trend described in the literature. Specific percentage values vary between studies but consistently show an increase in H···H contacts and a decrease in O···H contacts with larger alkyl groups. mdpi.com
Analysis of Hydrogen Bonding and Non-Valence Interactions within the Crystal Lattice
The crystal lattice of this compound is stabilized by a network of non-valence interactions. The primary interactions are the electrostatic forces between the [N(C₄H₉)₄]⁺ cation and the ReO₄⁻ anion. Beyond this, weaker C–H···O hydrogen bonds play a significant role in the crystal packing. mdpi.com
Thermal Decomposition Studies
The thermal stability and decomposition pathway of this compound are important characteristics, particularly when considering its use as a precursor material.
Comparative Thermal Decomposition Characteristics with Pertechnetate Analogues
Studies on the thermal decomposition of tetraalkylammonium salts show distinct differences and similarities between the perrhenate and pertechnetate compounds. A notable characteristic of tetraalkylammonium perrhenate compounds is that they generally undergo endothermic decomposition. researchgate.net This is in contrast to analogous perchlorate salts, whose decomposition is often exothermic. researchgate.net
The thermal decomposition of tetraalkylammonium pertechnetates, including the tetrabutyl derivative, has been studied. researchgate.net For tetramethylammonium pertechnetate, decomposition in an inert atmosphere containing hydrogen begins around 300°C and proceeds in stages, yielding metallic technetium as the final solid product. nih.gov The gaseous products include water, carbon dioxide, and trimethylamine. nih.gov It is expected that this compound follows a similar decomposition pathway, ultimately yielding metallic rhenium, although the specific decomposition temperatures and gaseous byproducts will differ due to the different cation and central metal atom. For instance, a phase transition in tetraethylammonium (B1195904) perrhenate occurs at 37°C, while its pertechnetate analogue undergoes a similar transition at 45°C, indicating subtle differences in thermal behavior. researchgate.net
Analysis of Solid and Gaseous Decomposition Products (general perrhenate relevance)
The thermal decomposition of tetraalkylammonium perrhenates has been systematically studied to identify the resulting solid and gaseous products. researchgate.net When subjected to heat, this compound decomposes, and its hazardous decomposition products can include toxic fumes and carbon oxides under fire conditions. medchemexpress.comaksci.com
The decomposition pathways of perrhenate salts, in general, are influenced by factors such as the cation and the heating conditions. Ammonium (B1175870) perrhenate (NH₄ReO₄) is a widely studied example. Its thermal decomposition begins at approximately 250°C, yielding volatile dirhenium heptoxide (Re₂O₇). wikipedia.org At around 365°C, it decomposes into dirhenium heptoxide, ammonia (B1221849) (NH₃), and water (H₂O). hoganas.com The decomposition process involves a series of rhenium oxides, including Re₂O₇, rhenium trioxide (ReO₃), and rhenium dioxide (ReO₂). nih.govacs.org
The specific products can vary with the atmosphere and temperature. For example, heating ammonium perrhenate in a sealed tube at 500°C results in the formation of rhenium dioxide, nitrogen gas (N₂), and water. wikipedia.org
Table 2: Decomposition Products of Selected Perrhenate Salts
| Compound | Conditions | Solid Products | Gaseous Products |
|---|---|---|---|
| This compound | Fire conditions | --- | Carbon oxides, Toxic fumes |
| Ammonium perrhenate | Heating at ~365°C | Dirhenium heptoxide (Re₂O₇) | Ammonia (NH₃), Water (H₂O) |
This table synthesizes data from multiple sources. medchemexpress.comaksci.comwikipedia.orghoganas.com
Spectroscopic and Analytical Methodologies for Perrhenate Systems
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for characterizing the molecular vibrations of the perrhenate (B82622) ion (ReO₄⁻) and the associated tetrabutylammonium (B224687) cation.
Infrared (IR and FTIR) Spectroscopic Analysis
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the fundamental vibrational modes of the perrhenate anion. The IR spectrum of tetrabutylammonium perrhenate is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of the Re-O bonds.
In the solid state, the symmetry of the perrhenate ion can be influenced by the crystal lattice, leading to changes in the vibrational spectra, such as the splitting of degenerate modes. For instance, the ATR-FTIR spectra of perrhenate compounds are dominated by peaks in the 820–960 cm⁻¹ region, which are assigned to the ν₁ and ν₃ stretching vibrational modes of the ReO₄⁻ moiety. researchgate.net The ν(CH₂) and ν(CH₃) stretching vibrations of the tetrabutylammonium cation are typically observed in the 2800–3000 cm⁻¹ range. znaturforsch.com
A study involving the synthesis of this compound reported its characterization using FTIR spectroscopy, confirming the presence of the perrhenate ion. chemrxiv.org The spectra were recorded with a resolution of 4 cm⁻¹ in the range of 400-4000 cm⁻¹. chemrxiv.org
Table 1: Characteristic IR and FTIR Vibrational Modes for Perrhenate Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| ν(Re-O) | 820-960 | ReO₄⁻ stretching | researchgate.net |
| δ(Re-O) | ~345 | ReO₄⁻ bending | researchgate.net |
| ν(C-H) | 2800-3000 | Tetrabutylammonium CH₂, CH₃ stretching | znaturforsch.com |
Raman Spectroscopic Characterization of Perrhenate Ion Vibrational Modes
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the symmetric vibrational modes of the tetrahedral perrhenate ion. In dilute aqueous solutions, the perrhenate ion exhibits Td symmetry, which is confirmed by Raman and IR spectra. However, in the crystalline state, this symmetry can be lowered, resulting in the appearance of additional Raman bands. hanford.gov
For the free ReO₄⁻ ion, the fundamental vibrational modes are well-established. hanford.govnih.gov The Raman spectra of crystalline alkali perrhenates, such as NaReO₄ and KReO₄, show well-resolved stretching and bending modes, as well as lattice vibrations. hanford.gov The local coordination of the perrhenate ion with cations like Na⁺ and K⁺ in glass matrices can be identified by shifts in the Raman peaks. hanford.gov
Low-frequency Raman spectroscopy has been employed to study the intermolecular and interionic interactions in tetrabutylammonium salt hydrates. mdpi.com This technique can probe the lattice vibrations and localized motions of the ions. mdpi.com
Table 2: Fundamental Vibrational Modes of the Perrhenate Ion (ReO₄⁻)
| Mode | Symmetry | Description | Activity |
|---|---|---|---|
| ν₁ | A₁ | Symmetric stretch | Raman |
| ν₂ | E | Bending | Raman |
| ν₃ | F₂ | Asymmetric stretch | IR, Raman |
Electronic Spectroscopy
UV-Visible Spectroscopic Studies in Solution-Phase Reactions
UV-Visible spectroscopy is a valuable tool for studying solution-phase reactions involving the perrhenate ion. It can be used to monitor the formation of complexes and to determine binding constants. For example, the interaction of perrhenate with various receptors has been investigated using UV-Vis titration experiments. mdpi.comakjournals.comresearchgate.net A slight increase in absorbance in a specific region of the UV-Vis spectrum upon addition of perrhenate can be used to calculate the binding affinity. akjournals.comresearchgate.net
In the synthesis of rhenium(V)-phthalocyanine complexes from ammonium (B1175870) perrhenate, UV-Vis spectroscopy was used to confirm the success of the reaction by observing the characteristic B (Soret) and Q bands of the phthalocyanine (B1677752) macrocycle. nih.gov The UV-Vis spectrum of ammonium perrhenate itself has also been reported. researchgate.net Furthermore, the solvent-dependent UV-visible spectrum of benzotriazolium perrhenate has been studied, with DFT simulations indicating that the observed changes are due to the different benzotriazole (B28993) species present in solution. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application in Anion Binding and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying anion binding and for the structural elucidation of perrhenate-containing compounds in solution. jchps.comnd.edu ¹H NMR titration is a common method used to determine the binding constants of receptors for anions, including perrhenate. mdpi.comsoton.ac.uknih.gov The addition of this compound to a solution of a receptor can induce shifts in the proton NMR signals of the receptor, and the magnitude of these shifts can be used to quantify the strength of the interaction. mdpi.com
While perrhenate can induce smaller NMR shifts compared to other anions like chloride, these changes are still measurable and provide valuable information about the binding event. mdpi.com The analysis of NMR data can reveal which specific binding sites on a receptor are involved in the interaction with the anion. mdpi.com In some cases, ³¹P NMR has been used to characterize rhenium-substituted phosphotungstates, which are synthesized from this compound. chemrxiv.org Furthermore, solid-state ¹⁸⁵/¹⁸⁷Re NMR and Nuclear Quadrupole Resonance (NQR) spectroscopy have been employed to directly probe the local environment of the rhenium nucleus in organic perrhenates. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ammonium perrhenate |
| Benzotriazolium perrhenate |
| Potassium perrhenate |
| Rhenium(V)-phthalocyanine |
| Sodium perrhenate |
| Tetrabutylammonium bromide |
| Rhenium-substituted phosphotungstate |
| Chloride |
| Tris(2-pyridyl)methane |
| Tris(2-pyridyl)amine |
| Thallium(I) perrhenate |
| Pyridinium perrhenate |
| Acetylcholine perrhenate |
| Sodium borohydride |
| Trimethylsilyl (B98337) chloride |
| Phthalocyanine |
| Tetraaminophthalocyanine |
| Sodium metabisulfite |
| Triphenylphosphine |
| 2-pyridyl thiourea |
| methyl-2-pyridyl ketoxime |
| Imidazolium perrhenates |
| Tetraphenylarsonium perrhenate |
| Cesium perrhenate |
| Rubidium perrhenate |
| Bis(trimethylsilyl) sulfide (B99878) |
| Copper chloride |
| Polyamidoamine |
| (R)-2,2′-dihydroxy-1,1′-binaphthyl-3,3′-dicarbaldehyde |
| (R)-2,2′-dimethoxy-1,1′-binaphthyl-3,3′-dicarbaldehyde |
| Tetrabutylphosphonium salts |
| Tetrabutylammonium perchlorate (B79767) |
| Molybdenum complexes |
| Aniline |
| Horseradish peroxidase |
| Hydrogen peroxide |
| D-glucose |
Mass Spectrometry
Mass spectrometry is a powerful analytical tool for identifying chemical species by measuring their mass-to-charge ratio. In the context of perrhenate chemistry, it is particularly valuable for monitoring reactions in solution and in the gas phase.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes it exceptionally well-suited for monitoring the progress of chemical reactions in real-time by detecting reactants, intermediates, and products directly from the reaction mixture. conicet.gov.arnih.govuvic.ca this compound, being soluble in various organic solvents, serves as an excellent precursor for generating perrhenate ions ([ReO₄]⁻) for such studies. wikipedia.org
In a typical ESI-MS experiment for reaction monitoring, a small aliquot of the reaction solution is continuously introduced into the mass spectrometer. The species in the solution are ionized and detected, providing a series of mass spectra over time that act as snapshots of the reaction's progress.
Research Findings:
Researchers have utilized ESI-MS to study the gas-phase reactions of rhenium oxide anions, which can be generated from precursors like this compound. unich.it In these studies, the perrhenate anion ([ReO₄]⁻, m/z 250-252 depending on the isotope) is mass-selected and then subjected to collision-induced dissociation (CID) or reactions with other molecules within the mass spectrometer. For instance, CID of the [ReO₄]⁻ anion leads to the sequential loss of oxygen atoms, forming ions such as [ReO₃]⁻ and [ReO₂]⁻. nih.gov
ESI-MS is also instrumental in monitoring catalytic reactions involving perrhenate. For example, in catalytic epoxidation reactions where perrhenate is the active species, ESI-MS can be used to probe the formation of supramolecular assemblies and aggregated ion pairs in solution. rsc.orgrsc.org In one study, ESI-MS analysis of a solution containing a receptor molecule and perrhenate revealed the formation of complex aggregated ions, confirming the interaction between the catalyst components. rsc.orgrsc.org Monitoring the reaction mixture over time allows for the observation of the consumption of reactants and the formation of products, providing insights into the catalytic mechanism. rsc.org
| Ion | Observed m/z (approx.) | Context/Significance | Reference |
|---|---|---|---|
| [ReO₄]⁻ | 250 | Perrhenate anion, the primary species from the salt. | unich.itnih.gov |
| [ReO₃]⁻ | 234 | Fragment ion from CID of [ReO₄]⁻. | nih.gov |
| [ReO₂]⁻ | 218 | Fragment ion from CID of [ReO₃]⁻. | nih.gov |
| [HL¹ + (L¹) + ReO₄]⁻ | 1171 | Supramolecular assembly observed during catalytic studies. | rsc.orgrsc.org |
X-ray Absorption Spectroscopy
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of a specific absorbing atom. It is highly element-specific and can be applied to crystalline and amorphous materials, making it invaluable for characterizing the products derived from this compound reactions. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), refers to the region of the absorption spectrum within about 50 eV of the absorption edge. This region is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. aps.orgacs.org For rhenium compounds derived from perrhenate, Re L₃-edge and L₁-edge XANES are commonly used.
Oxidation State Determination: A primary application of XANES is the determination of the formal oxidation state of the rhenium atom. A global shift of the absorption edge to higher energy is observed as the oxidation state of the absorbing atom increases. researchgate.net This is because as the metal is oxidized, its core electron levels become more tightly bound. By comparing the edge energy of an unknown sample to those of well-characterized reference compounds (e.g., Re metal, ReO₂, ReO₃, KReO₄), the oxidation state of rhenium in the product can be determined. rsc.orgscirp.org
Geometry Determination: The features within the XANES spectrum, such as the intensity of the "white line" (the strong peak at the absorption edge) and the presence of pre-edge peaks, are fingerprints of the local coordination environment (e.g., tetrahedral vs. octahedral). For instance, the Re L₃-edge spectra of compounds with tetrahedral coordination, such as the perrhenate ion ([ReO₄]⁻), exhibit a strong, sharp pre-edge feature that is absent in centrosymmetric geometries like octahedral coordination. aps.orgnccr-must.ch
Research Findings:
Studies on the reduction of perrhenate (Re(VII)) have used XANES to track the change in oxidation state and characterize the final product. In one such study, the interaction of perrhenate with the Fe(II)-bearing mineral green rust was investigated. mdpi.com The Re L₃-edge XANES spectra showed a significant shift in the absorption edge to lower energy compared to the perrhenate standard, confirming the reduction of Re(VII) to Re(IV). mdpi.com
In another investigation, XANES was used to confirm the oxidation state of rhenium after it was incorporated into a sodalite mineral structure from a perrhenate solution. nih.gov The XANES data indicated that the Re L₃-edge absorption energy of the incorporated species was identical to that of the Re(VII)O₄⁻ standard, proving that rhenium remained in its +7 oxidation state without being reduced. nih.gov
| Compound/Species | Re Oxidation State | Coordination Geometry | Key XANES Feature | Reference |
|---|---|---|---|---|
| Re metal | 0 | - | Reference edge position (~10535 eV) | mdpi.com |
| ReO₂ | +4 | Distorted Octahedral | Edge position higher than Re metal; smooth shoulder pre-edge. | aps.orgresearchgate.net |
| ReO₃ | +6 | Octahedral | Edge position higher than Re(IV); smooth shoulder pre-edge. | aps.org |
| [ReO₄]⁻ (in KReO₄ or NH₄ReO₄) | +7 | Tetrahedral | Highest edge position; intense pre-edge peak. | aps.orgscirp.org |
Applications in Separation Science and Environmental Contexts
Coprecipitation of Technetium(VII) with Tetrabutylammonium (B224687) Perrhenate (B82622)
The separation of the radioactive isotope technetium-99 (B83966) (⁹⁹Tc), a major fission product of uranium-235 (B1209698) and plutonium-239, from nuclear waste streams is a critical challenge in environmental remediation. pnnl.govnih.gov Technetium is often present in these wastes as the water-soluble pertechnetate (B1241340) anion (TcO₄⁻). researchgate.netwikipedia.org Coprecipitation with tetrabutylammonium perrhenate has emerged as a viable method for its removal, capitalizing on the chemical similarities between the pertechnetate and perrhenate (ReO₄⁻) anions. researchgate.netosti.gov
The effectiveness of removing pertechnetate from solution is measured by the decontamination factor (DF). Research has focused on optimizing various parameters to maximize this factor. Studies have shown that high DFs can be achieved in alkaline solutions, such as those simulating Hanford Site tank wastes. osti.gov For instance, in 0.5 to 1.5 M NaOH solutions, decontamination factors of 150 to 200 have been reported for technetium(VII) when coprecipitated with this compound. osti.gov
The order of reagent addition has been found to be a critical parameter. The highest decontamination from technetium is typically achieved by first adding the full amount of a tetrabutylammonium salt (like the hydroxide) to the contaminated solution, followed by the addition of the perrhenate carrier. researchgate.net Performing the precipitation in the reverse order or through simultaneous addition of the reagents results in lower decontamination factors. researchgate.net
Table 1: Coprecipitation of Tc(VII) from 0.5 M NaOH by this compound This interactive table summarizes data on the decontamination of Technetium-99 under various experimental conditions.
| Initial Bu₄NOH (M) | Initial NH₄ReO₄ (M) | Initial ⁹⁹Tc (M) | Precipitate Composition | Decontamination Factor (DF) |
| 0.01 | 5.00E-04 | 5.00E-05 | Bu₄N(Re,Tc)O₄ | 150 |
| 0.01 | 8.00E-04 | 5.00E-05 | Bu₄N(Re,Tc)O₄ | 200 |
| 0.02 | 5.00E-04 | 5.00E-05 | Bu₄N(Re,Tc)O₄ | 160 |
| 0.02 | 8.00E-04 | 5.00E-05 | Bu₄N(Re,Tc)O₄ | 180 |
Source: Adapted from Peretrukhin et al., 1998. researchgate.net
Perrhenate (ReO₄⁻) serves as an excellent non-isotopic carrier for pertechnetate (TcO₄⁻) because of their nearly identical charge densities and structures. researchgate.netcam.ac.uk This chemical likeness allows the perrhenate and pertechnetate salts to be isomorphous, meaning they can form solid solutions or mixed crystals. researchgate.net The selection of a carrier is crucial for effective coprecipitation, and perrhenate is considered one of the most effective carriers for separating technetium(VII). researchgate.netfas.org
While other anions like perchlorate (B79767) (ClO₄⁻) can also act as carriers, they have disadvantages. Perchlorate salts are often not isostructural with their technetium counterparts, which can hinder efficient coprecipitation. researchgate.net In contrast, the isomorphism between perrhenate and pertechnetate compounds ensures that the trace amounts of pertechnetate are effectively incorporated into the bulk precipitate of this compound. researchgate.net This makes perrhenate a superior choice for carrying technetium out of solution during the precipitation process. researchgate.netmdpi.com
Selective Extraction and Removal of Perrhenate from Aqueous Solutions
The selective removal of perrhenate from aqueous solutions is a significant field of study, driven by the need to recycle the rare and valuable element rhenium and its use as a non-radioactive surrogate for pertechnetate. cam.ac.uknih.gov
Advanced separation methods utilize synthetic cationic receptors designed for the selective binding and extraction of specific anions like perrhenate. nih.govrsc.orgresearchgate.net These receptors, which can be macrocyclic or acyclic, are engineered to have a high affinity and selectivity for ReO₄⁻ over other common anions. rsc.orgacs.org For example, a cationic imidazolium-based hexapodal receptor has demonstrated efficient removal of perrhenate from a fully aqueous medium via precipitation, even in the presence of excess competing anions over a wide pH range. rsc.orgresearchgate.net Similarly, cationic polymer networks with high charge density have achieved very high sorption capacities for perrhenate. acs.org These materials often exhibit fast sorption kinetics and can be recycled multiple times, highlighting their potential for practical applications. acs.org
The primary mechanism for removing perrhenate using tetrabutylammonium is extraction via precipitation. rsc.org When a soluble tetrabutylammonium salt is introduced into an aqueous solution containing perrhenate ions, the highly insoluble salt, this compound, precipitates out. mdpi.com The low solubility of this salt is the driving force behind the extraction. The process involves an ion exchange where the tetrabutylammonium cation pairs with the perrhenate anion, forming a stable, solid compound that separates from the liquid phase. mdpi.com
This direct precipitation is an effective method for sequestering perrhenate from aqueous environments. mdpi.com The efficiency of this process can be influenced by factors such as the concentrations of the reactants and the presence of competing ions in the solution.
For an extraction process to be economically and environmentally sustainable, the ability to regenerate and recycle the extractant is essential. nih.govnih.gov Several strategies have been developed for systems that use cationic receptors or precipitation.
Partitioning Behavior in Aqueous Two-Phase Systems
The partitioning of this compound in aqueous two-phase systems (ATPS) is a subject of interest for separation science, particularly for the recovery and purification of rhenium. ATPS are formed by mixing two water-soluble components, such as two polymers or a polymer and a salt, which above certain concentrations separate into two immiscible aqueous phases. These systems offer a benign environment for separation processes, being composed of 80-90% water. The partitioning of a compound between the two phases is governed by a range of factors including its hydrophobicity, charge, and size, as well as the properties of the phase-forming components.
Research into the partitioning of the perrhenate anion (ReO₄⁻), the anionic component of this compound, provides significant insights into its behavior in ATPS. Studies have been conducted using a polyethylene (B3416737) glycol (PEG) and copper sulfate (B86663) (CuSO₄) ATPS to investigate the partitioning of the perrhenate anion, introduced as ammonium (B1175870) perrhenate.
In one such study, a central composite design was employed to understand the influence of various parameters on the partition coefficient (KReO₄⁻) of the perrhenate anion. The factors investigated included the concentrations of PEG 4000 and CuSO₄, temperature, and pH. The research identified the optimal conditions for maximizing the partitioning of the perrhenate anion into one of the phases.
The study found that the concentrations of PEG 4000 and CuSO₄ had the most significant positive effects on the partition coefficient of the perrhenate anion. An increase in the concentration of both these components led to a higher partition coefficient. Temperature and pH were found to have a less significant impact on the partitioning behavior within the ranges studied.
The optimal conditions for the partitioning of the perrhenate anion in the PEG/CuSO₄ system were determined to be:
PEG 4000 concentration: 13.7% (w/w)
CuSO₄ concentration: 13.0% (w/w)
Temperature: 35 °C
Under these conditions, a distribution coefficient (KReO₄⁻) of 7.72 ± 0.31 was achieved. researchgate.net This indicates a preferential partitioning of the perrhenate anion into one of the aqueous phases.
The tetrabutylammonium cation ((C₄H₉)₄N⁺) itself is known to be a phase-forming component in certain aqueous biphasic systems. For instance, tetrabutylammonium-based ionic liquids, such as tetrabutylammonium formate (B1220265) and tetrabutylammonium acetate, can form ATPS when paired with salts like potassium phosphate (B84403) dibasic and tripotassium citrate. ua.pt This demonstrates the ability of the tetrabutylammonium cation to influence phase separation and, consequently, the partitioning of associated anions. The hydrophobicity of the four butyl chains on the ammonium cation likely plays a crucial role in its partitioning behavior.
Interactive Data Table: Partitioning of Perrhenate Anion in PEG/CuSO₄ ATPS
The following table summarizes the optimal conditions and the resulting distribution coefficient for the partitioning of the perrhenate anion (from ammonium perrhenate) in a polyethylene glycol 4000 and copper sulfate aqueous two-phase system. researchgate.net
| Parameter | Optimal Value |
| Component 1 | Polyethylene Glycol 4000 (PEG 4000) |
| Concentration of Component 1 | 13.7% (w/w) |
| Component 2 | Copper Sulfate (CuSO₄) |
| Concentration of Component 2 | 13.0% (w/w) |
| Temperature | 35 °C |
| Distribution Coefficient (KReO₄⁻) | 7.72 ± 0.31 |
Advanced Research Perspectives and Theoretical Investigations
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and reactivity of rhenium-containing compounds, including the perrhenate (B82622) anion (ReO₄⁻) found in tetrabutylammonium (B224687) perrhenate. nih.govspringerprofessional.de DFT calculations are employed to understand the fundamental properties of the perrhenate ion, which features rhenium in its +7 oxidation state with a d⁰ electron configuration. wikipedia.org These theoretical studies provide insights into the geometry, vibrational frequencies, and electronic properties of the ReO₄⁻ tetrahedron. researchgate.net
While specific DFT studies focusing exclusively on tetrabutylammonium perrhenate are not extensively detailed in the literature, the principles are applied to understand its constituent parts and analogous systems. For instance, DFT calculations have been used to support vibrational assignments and provide structural information for related compounds. acs.org The theory is fundamental in predicting how the perrhenate anion will interact with other species, for example, in redox reactions. Although the perrhenate ion is generally considered non-oxidizing, unlike permanganate, its reactivity can be induced by the replacement of its oxo ligands. wikipedia.org A notable reaction is the treatment of this compound with trimethylsilyl (B98337) chloride, which yields a rhenium(V) oxychloride, a transformation whose mechanism and energetics can be elucidated using DFT. wikipedia.org
Furthermore, DFT is crucial in the broader field of organometallic chemistry for predicting reaction outcomes and understanding bonding. arxiv.org For dirhenium halide clusters, which can be synthesized from perrhenate precursors, DFT combined with methods like the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) has been used to determine ground-state geometries and electronic properties. researchgate.net These studies reveal that the chemical bonding in such clusters is primarily due to the interaction between the 5d orbitals of rhenium and the p orbitals of the halide atoms, a finding that provides a basis for understanding the reactivity of related rhenium complexes. researchgate.net
Molecular modeling and computational studies are pivotal in understanding the non-covalent interactions between the perrhenate anion and various synthetic host molecules. These investigations often utilize this compound as the source of the perrhenate guest ion due to its solubility in organic solvents. wikipedia.orgwikipedia.org
Researchers have designed and synthesized novel helix-like receptors intended to bind all four oxygen atoms of the perrhenate anion through hydrogen bonds. mdpi.com Molecular modeling, in conjunction with NMR and UV-Vis titrations, revealed that these receptors can bind anions with an affinity of 10³ M⁻¹ in acetonitrile (B52724) solution. mdpi.com These studies also highlighted the conformational flexibility of the receptors, which can adopt different conformations in the solid state versus in solution. mdpi.com For example, single crystal X-ray analysis of one receptor showed a conformation where the binding arms point in different directions, which is not ideal for anion binding, demonstrating the importance of conformational preferences in host-guest chemistry. mdpi.com
In another study, a chiral organic cage was investigated for its ability to sense perrhenate in aqueous media. researchgate.net Theoretical modeling was used to provide insights into the conformational preferences of the cage and its complex with the perrhenate anion. researchgate.net Similarly, the interaction of perrhenate with porphyrin-based hosts has been explored, revealing a complexation-induced conformational change in the host upon anion binding. nih.gov This "induced-fit" mechanism is believed to lead to enhanced shape-selective recognition of tetrahedral guests like perrhenate. nih.gov
The binding affinities of various host molecules for the perrhenate anion, determined using this compound, are summarized in the table below.
| Host Molecule | Guest Anion | Binding Constant (K, M⁻¹) | Solvent | Method | Reference |
| Receptor 2 | ReO₄⁻ | 16600 | CD₃CN (8% CHCl₃) | ¹H NMR, UV-Vis | mdpi.com |
| Porphyrin Host 1 | ReO₄⁻ | 6,000 | Dichloromethane | UV-Vis | nih.gov |
| Porphyrin Host 6 | ReO₄⁻ | 2,000 | Dichloromethane | UV-Vis | nih.gov |
This table is interactive. Click on the headers to sort the data.
These studies underscore the power of molecular modeling in designing receptors with high selectivity for specific anions like perrhenate and in understanding the subtle conformational changes that govern these interactions. researchgate.netresearchgate.net
Solid-State Auto-Reduction Phenomena of Perrhenate Compounds
The solid-state reduction of perrhenates is a critical process for producing rhenium metal and its oxides. While hydrogen is a common reducing agent, instances of auto-reduction, where reduction occurs without an external reducing agent, have been noted, particularly for technetium, rhenium's lighter homologue. mdpi.comresearchgate.net The study of solid-state auto-reduction in perrhenate compounds is crucial for understanding the stability and long-term behavior of rhenium-containing materials, especially in the context of nuclear waste management where technetium-99 (B83966) (as pertechnetate (B1241340), TcO₄⁻) is a major concern. wikipedia.orgresearchgate.net
Studies on the thermal decomposition of ammonium (B1175870) perrhenate show a stepwise reduction process, forming various rhenium oxides (Re₂O₇, ReO₃, ReO₂) before the final metal is produced. mdpi.com The disproportionation of ReO₃ into ReO₂ and Re₂O₇ at high temperatures is a key step in this process. mdpi.com While this is a thermally induced decomposition and reduction pathway, true auto-reduction has been observed in systems containing technetium, broadening the understanding of reduction possibilities for Group 7 elements. researchgate.net
The cation plays a significant role in the solid-state chemistry of perrhenates. The large tetrabutylammonium cation influences the crystal packing and thermal stability of the salt. The potential for the organic cation itself to act as a reducing agent at elevated temperatures is a consideration, although specific studies on the auto-reduction of this compound are not widely reported. The phenomenon of pressure-induced reduction of Re⁷⁺ has also been observed in complex oxides, indicating that the +7 oxidation state can be destabilized under various physical conditions, leading to reduction. acs.org
Emerging Roles in Organometallic Chemistry and Material Science
This compound serves as a valuable and versatile starting material in organometallic chemistry and material science. americanelements.comamericanelements.com Its solubility in organic solvents makes it a preferred source of the perrhenate ion for various synthetic applications. wikipedia.orgwikipedia.org
A key application is its use in the synthesis of other rhenium complexes. For example, it is a precursor for the synthesis of tetrabutylammonium octachlorodirhenate(III), [Bu₄N]₂[Re₂Cl₈], a compound containing a quadruple metal-metal bond that has been foundational in the study of multiple bonding between metal atoms. researchgate.net The synthesis involves the reduction of the perrhenate salt in an acidic medium. researchgate.net Additionally, this compound reacts with trimethylsilyl chloride to form an important rhenium(V) precursor, trans-[ReOCl₄]⁻, demonstrating its utility in accessing different oxidation states of rhenium. wikipedia.org It also serves as a catalyst in organic synthesis, particularly for the dehydration and rearrangement of allylic alcohols. researchgate.netmedchemexpress.com
In material science, this compound is used as a supporting electrolyte for the electrocrystallization of molecular conductors. Its role as a source of perrhenate ions is also of interest for creating new materials with specific electronic or catalytic properties. cymitquimica.com The incorporation of perrhenate into metal-organic frameworks or coordination polymers is an active area of research, aiming to develop materials for catalysis, separation, or sensing. researchgate.net
Potential Applications in Radiopharmaceutical Research
The chemical similarities between the perrhenate (ReO₄⁻) and pertechnetate (TcO₄⁻) ions allow this compound to play a significant role in radiopharmaceutical research. wikipedia.orgmdpi.com Since technetium-99m (⁹⁹ᵐTc) is a cornerstone of diagnostic nuclear medicine, and rhenium isotopes like rhenium-188 (B1203562) (¹⁸⁸Re) have therapeutic potential, perrhenate compounds serve as excellent models and surrogates for developing new radiopharmaceuticals. medchemexpress.commedchemexpress.comtargetmol.comtaylorandfrancis.com
This compound is used in fundamental studies of coordination chemistry to design chelating agents that can efficiently bind radiometals like ⁹⁹ᵐTc and ¹⁸⁸Re. medchemexpress.com The ability to form stable complexes is essential for targeting specific tissues or organs in the body for imaging or therapy. Because perrhenate is non-radioactive, it allows for the characterization of these complexes using standard analytical techniques before introducing the radioactive isotope. wikipedia.org
Rhenium-188 itself, obtained as sodium perrhenate from a ¹⁸⁸W/¹⁸⁸Re generator, is used directly for therapy, such as in the treatment of skin cancer. taylorandfrancis.com Research into new delivery systems, such as hydrogels containing ¹⁸⁸Re, utilizes the chemistry of perrhenate to control the release and retention of the radionuclide in tumors. taylorandfrancis.com Furthermore, understanding the interactions between the perrhenate/pertechnetate anion and biological molecules is crucial for predicting the in-vivo behavior of radiopharmaceuticals. mdpi.com Studies on host-guest interactions with synthetic receptors can provide insights into how these anions might be recognized by biological systems. mdpi.com The design of complexes that can target the nucleus of cancer cells represents a promising frontier for the development of new radiopharmaceuticals for targeted radiotherapy. researchgate.net
Q & A
Basic Research Question
- Key parameters : Solvent polarity, counterion exchange efficiency (e.g., replacing chloride with perrhenate), and purification steps (recrystallization, column chromatography).
- Analytical validation : Use NMR (¹H, ¹³C) to confirm cation integrity and XRD to verify crystalline structure. Purity (>98%) should be cross-checked via elemental analysis and Certificates of Analysis (COA) from suppliers .
- Reproducibility : Document stoichiometry, reaction time, and temperature meticulously to align with protocols in primary literature .
How does this compound’s solubility in organic solvents influence its role in homogeneous catalysis?
Basic Research Question
- Solvent compatibility : Its solubility in polar aprotic solvents (e.g., DMF, acetonitrile) enables homogeneous reaction conditions, enhancing catalytic activity in redox or ligand-exchange reactions.
- Experimental design : Compare reaction rates in solvents of varying dielectric constants. Use UV-Vis spectroscopy to monitor intermediate species formation .
- Limitations : Poor solubility in non-polar solvents may restrict applications, necessitating phase-transfer agents or ionic liquid media .
What advanced techniques resolve contradictions in spectroscopic data for this compound complexes?
Advanced Research Question
- Multi-technique validation : Combine XRD for structural clarity, IR for ligand bonding analysis, and NMR for dynamic behavior. Discrepancies in oxidation state assignments (e.g., Re⁷⁺ vs. Re⁵⁺) require XPS or EXAFS for resolution .
- Statistical approaches : Apply multivariate analysis (e.g., PCA) to reconcile inconsistent NMR shifts or XRD parameters .
- Case study : For ambiguous Re-O bond lengths, refine crystallographic data using SHELXL to account for thermal motion or disorder .
How can computational modeling elucidate the electronic structure of this compound in catalytic cycles?
Advanced Research Question
- DFT applications : Model Re=O bond polarization and charge distribution using Gaussian or ORCA. Compare with crystallographic data (e.g., bond lengths from SHELX-refined structures) .
- Mechanistic insights : Simulate transition states in perrhenate-mediated oxidations to identify rate-limiting steps. Validate with kinetic isotope effects (KIEs) from experimental data .
- Limitations : Address basis set limitations for heavy atoms (Re) by employing relativistic pseudopotentials .
What strategies optimize reaction conditions for this compound using response surface methodology (RSM)?
Advanced Research Question
- RSM design : Central Composite Design (CCD) to evaluate variables like temperature (50–100°C), substrate ratio (1:1–1:3), and solvent volume. Use ANOVA to identify significant interactions .
- Case study : For Re-catalyzed epoxidations, optimize yield by balancing Re concentration and pH. Confirm via GC-MS or HPLC .
- Troubleshooting : Address collinearity in variables by reducing dimensionality via Pareto charts .
How do researchers address contradictions in reported catalytic activities of this compound?
Advanced Research Question
- Systematic reviews : Meta-analyze datasets across studies, controlling for variables like substrate scope, solvent, and Re loading. Use funnel plots to detect publication bias .
- Controlled replication : Reproduce key studies under standardized conditions (e.g., inert atmosphere, calibrated equipment) to isolate confounding factors .
- Cross-validation : Compare catalytic turnover numbers (TONs) with alternative Re salts (e.g., NH₄ReO₄, KReO₄) to contextualize performance .
What analytical workflows ensure reliable purity assessment of this compound?
Basic Research Question
- Quantitative methods :
- Quality control : Cross-reference COA data (e.g., CAS 16385-59-4) with in-house analyses, noting batch-to-batch variability .
How does this compound compare to other perrhenate salts in catalytic applications?
Advanced Research Question
- Cation effects : Tetrabutylammonium’s lipophilicity enhances substrate-catalyst interaction in organic media vs. hydrophilic NH₄ReO₄. Compare TONs in biphasic systems .
- Solubility trade-offs : While KReO₄ is water-soluble, this compound’s organic solubility enables broader substrate compatibility but may complicate recycling .
- Structural studies : Use XRD to contrast ion-pairing behavior with smaller cations (e.g., Na⁺), impacting Re-O bond accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
